![molecular formula C16H14CuN2O2 B228223 Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 14167-15-8](/img/structure/B228223.png)
Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-
Descripción general
Descripción
Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, is a complex coordination compound with the molecular formula C16H14CuN2O2[_{{{CITATION{{{_1{Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis .... This compound is known for its unique structural properties and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the coordination of copper ions with specific ligands. The reaction typically involves the use of ethylene glycol as a solvent and a controlled temperature environment to ensure the proper formation of the complex.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction conditions to ensure consistency and purity. The process may include the use of automated systems to handle the synthesis and purification steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce different copper hydrides.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and metalloenzyme research.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, leading to the modulation of biological processes.
Comparación Con Compuestos Similares
When compared to other similar compounds, Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, stands out due to its unique structural features and reactivity. Similar compounds include other copper complexes with different ligands, such as Copper(II) sulfate and Copper(II) chloride. These compounds share similarities in their coordination chemistry but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
14167-15-8 |
|---|---|
Fórmula molecular |
C16H14CuN2O2 |
Peso molecular |
329.84 g/mol |
Nombre IUPAC |
copper;2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Cu/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clave InChI |
OVGGMUBDQYQVAM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2] |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2] |
| 14167-15-8 | |
Descripción física |
Liquid |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)
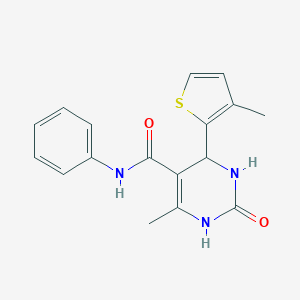
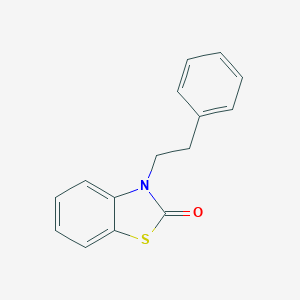

![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)
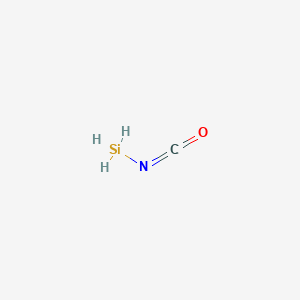
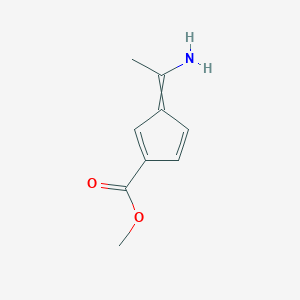
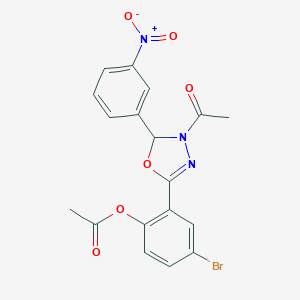
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

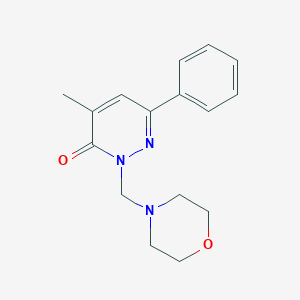
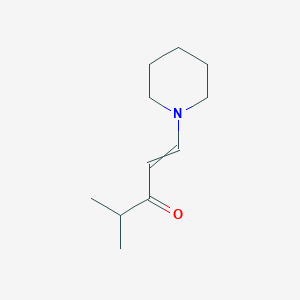
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)
